molecular formula C11H14Cl2N2O B3300276 N-(2,4-dichlorophenyl)-2-(propylamino)acetamide CAS No. 900641-69-2

N-(2,4-dichlorophenyl)-2-(propylamino)acetamide

Cat. No.: B3300276
CAS No.: 900641-69-2
M. Wt: 261.14 g/mol
InChI Key: XXUGUKSJCVOXGA-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-(propylamino)acetamide is an organic compound characterized by the presence of a dichlorophenyl group attached to an acetamide moiety, which is further substituted with a propylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(propylamino)acetamide typically involves the reaction of 2,4-dichloroaniline with 2-bromoacetamide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amine group of 2,4-dichloroaniline attacks the carbon atom of the bromoacetamide, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(propylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-(propylamino)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical tool.

    Industrial Applications: It is utilized in the synthesis of other chemical intermediates and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(propylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction kinetics provide insights into its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-(ethylamino)acetamide
  • N-(2,4-dichlorophenyl)-2-(methylamino)acetamide
  • N-(2,4-dichlorophenyl)-2-(butylamino)acetamide

Uniqueness

N-(2,4-dichlorophenyl)-2-(propylamino)acetamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, the propylamino group may confer different steric and electronic effects, influencing its reactivity and interaction with molecular targets.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(propylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O/c1-2-5-14-7-11(16)15-10-4-3-8(12)6-9(10)13/h3-4,6,14H,2,5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUGUKSJCVOXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001243596
Record name N-(2,4-Dichlorophenyl)-2-(propylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900641-69-2
Record name N-(2,4-Dichlorophenyl)-2-(propylamino)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900641-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dichlorophenyl)-2-(propylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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